3-Pyridin-3-ylglutamic acid
Overview
Description
3-Pyridin-3-ylglutamic acid: is a compound that features a pyridine ring attached to a glutamic acid moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both a pyridine ring and a glutamic acid structure allows for unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-3-ylglutamic acid typically involves the introduction of a pyridine ring to a glutamic acid backbone. One common method is through the reaction of pyridine derivatives with glutamic acid under specific conditions. For example, the reaction can be carried out using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve fermentation processes similar to those used for producing other amino acids. The fermentation process can be optimized by adjusting factors such as carbon source, nitrogen source, and growth factors .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridin-3-ylglutamic acid can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The carboxyl groups in the glutamic acid moiety can be reduced to alcohols.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, organolithium reagents, and Grignard reagents are often used for substitution reactions
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives of glutamic acid.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemistry: 3-Pyridin-3-ylglutamic acid is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyridine derivatives and amino acids .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Pyridin-3-ylglutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, while the glutamic acid moiety can engage in ionic interactions and hydrogen bonding .
Comparison with Similar Compounds
Pyridine: A simple aromatic heterocycle with a nitrogen atom.
Glutamic Acid: An amino acid with a carboxyl group and an amino group.
Pyridoxine (Vitamin B6): A compound with a pyridine ring and biological activity
Uniqueness: 3-Pyridin-3-ylglutamic acid is unique due to its combination of a pyridine ring and a glutamic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields .
Properties
IUPAC Name |
2-amino-3-pyridin-3-ylpentanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c11-9(10(15)16)7(4-8(13)14)6-2-1-3-12-5-6/h1-3,5,7,9H,4,11H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTBCRNLZAAOTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CC(=O)O)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957954 | |
Record name | 3-Pyridin-3-ylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50957954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36727-96-5, 36727-90-9 | |
Record name | NSC265457 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC264864 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264864 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridin-3-ylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50957954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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